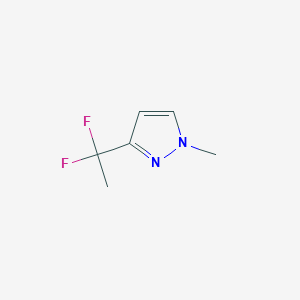

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole

Description

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a 1,1-difluoroethyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. For example, it has been incorporated into a larger inhibitor molecule, (3S,4S,5R)-3-(4-amino-3-bromo-5-fluorobenzyl)-5-{[3-(1,1-difluoroethyl)benzyl]amino}tetrahydro-2H-thiopyran-4-ol 1,1-dioxide, which demonstrated binding affinity (−7.5 kcal/mol) to protein 3VF3 in molecular docking studies . The 1,1-difluoroethyl group enhances metabolic stability and lipophilicity, making it advantageous for drug development .

Properties

Molecular Formula |

C6H8F2N2 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

3-(1,1-difluoroethyl)-1-methylpyrazole |

InChI |

InChI=1S/C6H8F2N2/c1-6(7,8)5-3-4-10(2)9-5/h3-4H,1-2H3 |

InChI Key |

WMOUDLHHIDFZLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NN(C=C1)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:

Substitution Reactions: The difluoroethyl group can be replaced by other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions

Substitution: Reagents such as halides and bases are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity and ability to modulate molecular targets.

Agrochemicals: The compound is explored for its potential use in pesticides and herbicides.

Material Sciences: Its unique properties make it suitable for the development of advanced materials with specific characteristics.

Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Fluorinated pyrazoles exhibit distinct properties based on substituent type and position:

Key Observations :

- Fluorine Content : The 1,1-difluoroethyl group in the target compound provides a balance between lipophilicity and steric demand compared to bulkier groups like trifluoromethyl (CF₃) or trifluoropropenyl (CF₃CH=CH) .

- Positional Effects : Substitution at the 3-position (e.g., difluoroethyl) versus 4- or 5-positions (e.g., bromine in ) alters electronic properties and synthetic accessibility.

Biological Activity

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole typically involves the reaction of difluoroacetyl compounds with hydrazines. The resulting pyrazole structure is characterized by a five-membered ring containing two nitrogen atoms, which contributes to its biological activity. The presence of the difluoroethyl group enhances its lipophilicity and stability, making it suitable for various applications.

Antifungal Activity

One of the primary areas of research surrounding 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is its antifungal activity. It has been shown to act as a succinate dehydrogenase inhibitor (SDHI), a mechanism that disrupts mitochondrial respiration in fungi. This class of compounds has been developed into several fungicides effective against various phytopathogenic fungi.

Table 1: Antifungal Activity Against Phytopathogenic Fungi

| Compound | Target Fungi | Activity Level |

|---|---|---|

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Zymoseptoria tritici, Alternaria species | Higher than boscalid |

| Fluxapyroxad | Fusarium species | Moderate |

| Benzovindiflupyr | Botrytis cinerea | High |

Research indicates that derivatives of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole exhibit moderate to excellent antifungal activities in vitro, with some compounds showing higher efficacy than established fungicides like boscalid .

The mechanism by which these compounds exert their antifungal effects primarily involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. By disrupting this pathway, the compounds lead to energy depletion in fungal cells, ultimately resulting in cell death. Molecular docking studies have illustrated how specific substituents on the pyrazole ring can enhance binding affinity to SDH, thus improving antifungal potency .

Case Studies

Several studies have highlighted the effectiveness of 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole and its derivatives:

- Study on Phytopathogenic Fungi : A series of novel amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid were synthesized and tested against seven different phytopathogenic fungi. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior antifungal activity compared to traditional agents like boscalid .

- Structural Activity Relationship (SAR) : The study employed quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on structural modifications. This approach revealed that steric and electronic properties significantly influence antifungal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.